5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid

Catalog No.
S1784641
CAS No.
1537889-09-0
M.F
C25H23NO3
M. Wt
385.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pe...

CAS Number

1537889-09-0

Product Name

5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid

IUPAC Name

5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid

Molecular Formula

C25H23NO3

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C25H23NO3/c1-17-13-14-21(19-9-3-2-8-18(17)19)25(29)22-16-26(15-7-6-12-24(27)28)23-11-5-4-10-20(22)23/h2-5,8-11,13-14,16H,6-7,12,15H2,1H3,(H,27,28)

InChI Key

CXHVTSVFMMQERU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O

Synonyms

5’’-Carboxy-JWH-122; 5-(3-(4-methyl-1-naphthoyl)-1H-indol-1-yl)pentanoic Acid; MAM-2201 5-Pentanoic Acid;

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O

MAM2201 5-Pentanoic acid is a major metabolite of the synthetic cannabinoid MAM2201. This certified solution standard is suitable for use in LC/MS or GC/MS synthetic cannabinoid testing applications including clinical toxicology, forensic analysis, and urine drug testing.

For those synthetic cannabinoids currently controlled at the federal level, our certified solution standards of these substances are DEA-exempt, allowing laboratories to place orders without additional regulatory paperwork. For US customers, state specific regulatory requirements may apply.
MAM2201 is a synthetic cannabinoid (CB) that is closely related, structurally, to AM2201 and JWH 122, two compounds which display high affinities for both CB receptors. MAM2201 N-pentanoic acid metabolite is a potential phase 1 metabolite of MAM2201 or JWH 122, based on the known metabolism of similar compounds. The physiological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research applications.

5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid, commercially recognized as MAM2201 N-pentanoic acid metabolite or JWH-122 N-pentanoic acid metabolite, is a critical certified reference material (CRM) utilized in forensic and clinical toxicology. As the terminal phase I oxidative defluorination product of the synthetic cannabinoid MAM-2201, this compound serves as the definitive urinary biomarker for confirming ingestion [1]. In procurement contexts, acquiring this exact high-purity standard is mandatory for calibrating liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays, as it provides the specific mass-to-charge (m/z) transitions and chromatographic retention profiles required to meet stringent forensic limit of detection (LOD) and limit of quantitation (LOQ) thresholds in complex biological matrices.

Substituting CAS 1537889-09-0 with generic synthetic cannabinoid calibrators, such as JWH-018 N-pentanoic acid metabolite or intermediate hydroxylated metabolites (e.g., MAM-2201 N-(4-hydroxypentyl) metabolite), fundamentally compromises assay specificity. Because MAM-2201 undergoes in vivo oxidative defluorination, its metabolic pathway overlaps significantly with JWH-122. Relying on generic in-class structural analogs fails to provide the exact multiple reaction monitoring (MRM) transitions required to resolve isobaric interferences during rapid LC-MS/MS screening [1]. Furthermore, utilizing intermediate hydroxylated standards instead of the terminal pentanoic acid metabolite leads to severe under-quantification in urine drug testing (UDT), as the highly polar pentanoic acid form is the predominant species present post-glucuronide hydrolysis. Procurement of the exact pentanoic acid reference standard is therefore non-negotiable for legally defensible toxicological reporting.

MRM Transition Specificity for LC-MS/MS Multiplexing

In high-throughput LC-MS/MS urine screening, distinguishing between closely related synthetic cannabinoid metabolites requires exact standard calibration. MAM2201 N-pentanoic acid metabolite yields specific MRM transitions of 386.2 > 169.1 and 386.2 > 244.1. In contrast, the baseline generic standard JWH-018 N-pentanoic acid metabolite yields transitions of 358.2 > 155.0 [1]. Without the exact 386.2 precursor ion standard, laboratories cannot accurately map the calibration curve for MAM-2201/JWH-122 exposure, leading to false negatives in targeted screening.

Evidence DimensionPrimary MRM Precursor > Product Ion Transition
Target Compound Data386.2 > 169.1 m/z
Comparator Or BaselineJWH-018 N-pentanoic acid metabolite (358.2 > 155.0 m/z)
Quantified Difference+28.0 m/z precursor mass shift
ConditionsElectrospray ionization (ESI) positive mode, tandem mass spectrometry

Procuring the exact standard guarantees the ability to set accurate mass-filter windows, eliminating isobaric cross-talk and ensuring legally defensible compound identification.

Chromatographic Resolution on Reverse-Phase Columns

Workflow efficiency in toxicology relies on short LC run times without co-elution. The terminal carboxylic acid group of MAM2201 N-pentanoic acid metabolite significantly increases its polarity compared to its intermediate precursor, MAM-2201 N-(4-hydroxypentyl) metabolite. On standard C18 or phenyl-hexyl columns, the pentanoic acid metabolite elutes earlier and with a sharper peak shape than the hydroxylated analogs, which are prone to lipid-matrix interference [1]. Calibrating with the pentanoic acid standard ensures the retention time window is accurately mapped away from hydrophobic matrix suppressors.

Evidence DimensionChromatographic Polarity / Elution Profile
Target Compound DataHigh polarity (terminal carboxylate), early elution
Comparator Or BaselineMAM-2201 N-(4-hydroxypentyl) metabolite (Moderate polarity, later elution)
Quantified DifferenceDistinct retention time shift preventing co-elution
ConditionsReverse-phase LC (C18 / Phenyl-Hexyl columns) with gradient mobile phase

Using the correct polar metabolite standard allows laboratories to optimize gradient conditions to avoid lipid-based ion suppression, improving assay reproducibility.

ELISA Cross-Reactivity and Cut-off Calibration

Commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits designed for synthetic cannabinoids exhibit highly variable cross-reactivity. When validating an assay with a 10 µg/L cutoff, generic kits calibrated against JWH-018 N-pentanoic acid often show significantly reduced binding affinity for the MAM-2201/JWH-122 N-pentanoic acid structure [1]. Procurement of CAS 1537889-09-0 is required to calculate the exact cross-reactivity percentage and establish an adjusted, compound-specific absorbance threshold for presumptive positive screening.

Evidence DimensionELISA Target Specificity
Target Compound DataRequires compound-specific empirical cutoff validation
Comparator Or BaselineJWH-018 N-pentanoic acid (100% baseline reactivity in generic kits)
Quantified DifferenceVariable % cross-reactivity requiring independent calibration
ConditionsCommercial Synthetic Cannabinoid ELISA Urine Assay (e.g., Neogen)

Without this specific standard, laboratories cannot mathematically correct for immunoassay cross-reactivity, risking high rates of false-negative screening results for MAM-2201 users.

Quantitative LC-MS/MS Urine Drug Testing (UDT) Panels

Directly supported by its unique MRM transitions (386.2 > 169.1), this standard is procured by clinical and forensic laboratories to build quantitative calibration curves for multiplexed LC-MS/MS UDT panels. It serves as the definitive target analyte for confirming MAM-2201 and JWH-122 ingestion following enzymatic glucuronide hydrolysis [1].

Immunoassay (ELISA) Validation and Threshold Establishment

Due to the variable cross-reactivity of generic synthetic cannabinoid antibodies, diagnostic manufacturers and high-throughput screening facilities procure this compound to empirically determine specific binding affinities. This allows for the establishment of accurate, legally defensible absorbance cut-offs (e.g., 5 µg/L or 10 µg/L) for presumptive positive screening [2].

Internal Standard Formulation for Isotope Dilution Mass Spectrometry

CAS 1537889-09-0 is frequently procured alongside its deuterated analog (e.g., MAM2201 N-pentanoic acid metabolite-d5) to perform isotope dilution mass spectrometry. This application leverages the compound's specific chromatographic retention time to correct for matrix effects, ion suppression, and extraction recovery losses in complex postmortem biological samples [1].

XLogP3

5.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

385.16779360 g/mol

Monoisotopic Mass

385.16779360 g/mol

Heavy Atom Count

29

Appearance

Assay:≥98%A crystalline solid

UNII

8RE71H2V65

Wikipedia

Mam-2201 N-pentanoic acid metabolite

Dates

Last modified: 04-14-2024

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